REACTION_CXSMILES
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Cl[C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH3:9][O:10][C:11]([CH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1)=[O:12]>>[CH3:9][O:10][C:11]([CH:13]1[CH2:18][CH2:17][N:16]([C:2]2[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][N:3]=2)[CH2:15][CH2:14]1)=[O:12]
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Name
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Quantity
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1.48 g
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Type
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reactant
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Smiles
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ClC1=NC=CC=C1Cl
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Name
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Quantity
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1.43 g
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Type
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reactant
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Smiles
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COC(=O)C1CCNCC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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COC(=O)C1CCN(CC1)C1=NC=CC=C1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |